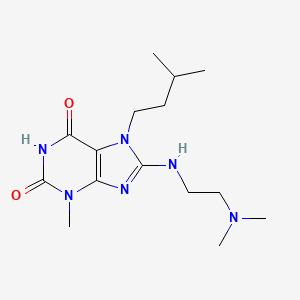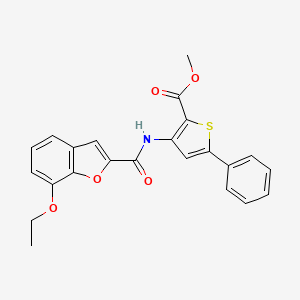![molecular formula C15H17ClN2O2S B2724813 2-Chloro-N-[[2-(methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methyl]propanamide CAS No. 2411288-82-7](/img/structure/B2724813.png)
2-Chloro-N-[[2-(methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[[2-(methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methyl]propanamide is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. This compound is also known as TAK-659 and has been found to possess anti-inflammatory and anti-tumor properties.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[[2-(methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methyl]propanamide involves the inhibition of BTK activity. BTK is a key enzyme involved in B-cell receptor signaling, which is essential for B-cell activation and proliferation. Inhibition of BTK activity leads to the suppression of B-cell activation and proliferation, making it a potential therapeutic agent for B-cell malignancies.
Biochemical and Physiological Effects
This compound has been found to possess anti-inflammatory and anti-tumor properties. It has been shown to suppress the activity of BTK, leading to the suppression of B-cell activation and proliferation. This compound has also been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a potential therapeutic agent for inflammatory diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Chloro-N-[[2-(methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methyl]propanamide in lab experiments include its potent anti-inflammatory and anti-tumor properties, as well as its ability to inhibit BTK activity. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to determine its optimal dosage and administration.
Future Directions
There are several future directions for the research and development of 2-Chloro-N-[[2-(methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methyl]propanamide. These include:
1. Further investigation of its potential therapeutic applications in B-cell malignancies and inflammatory diseases.
2. Optimization of its dosage and administration for maximum efficacy and minimal toxicity.
3. Development of novel derivatives and analogs with improved pharmacological properties.
4. Investigation of its potential synergistic effects with other anti-cancer agents.
5. Development of targeted drug delivery systems to improve its bioavailability and reduce off-target effects.
In conclusion, this compound is a promising compound with potential therapeutic applications in B-cell malignancies and inflammatory diseases. Its mechanism of action involves the inhibition of BTK activity, leading to the suppression of B-cell activation and proliferation. Further research is needed to optimize its pharmacological properties and determine its optimal dosage and administration.
Synthesis Methods
The synthesis method of 2-Chloro-N-[[2-(methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methyl]propanamide involves the reaction of 2-bromo-5-phenyl-1,3-thiazole-4-carbaldehyde with sodium methoxide followed by the reaction with chloroacetyl chloride. The resulting intermediate is then reacted with 2-methoxymethylamine to produce the final product. The purity of the product can be confirmed using NMR and HPLC techniques.
Scientific Research Applications
2-Chloro-N-[[2-(methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methyl]propanamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory and anti-tumor properties. It has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. This inhibition leads to the suppression of B-cell activation and proliferation, making it a potential therapeutic agent for B-cell malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma.
properties
IUPAC Name |
2-chloro-N-[[2-(methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2S/c1-10(16)15(19)17-8-12-14(11-6-4-3-5-7-11)21-13(18-12)9-20-2/h3-7,10H,8-9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHWGUDQFJVKAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=C(SC(=N1)COC)C2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

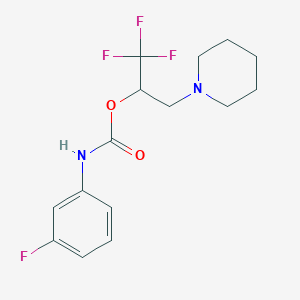
![1-(Morpholin-4-yl)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2724732.png)
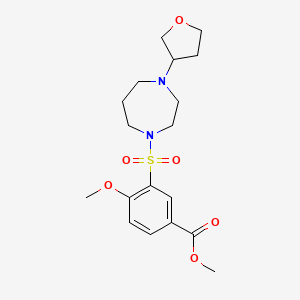
![6-Tert-butyl-2-[1-(4-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2724735.png)
![1-[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2724736.png)
![N-[4-[4-(2-Methoxyethyl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2724741.png)
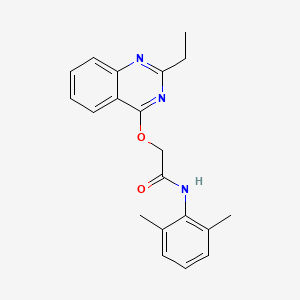

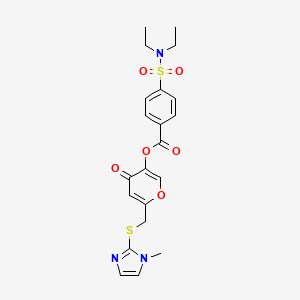
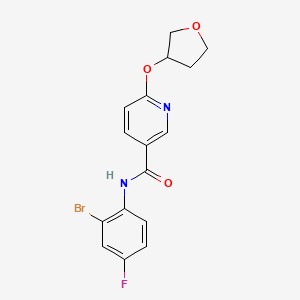
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2724749.png)
